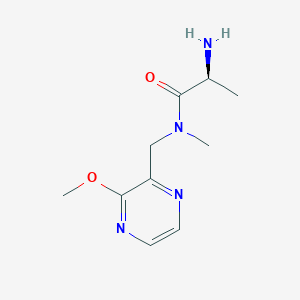

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazine ring substituted with a methoxy group and an amino-propionamide side chain. This compound is of interest due to its potential biological activities and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step involves the methylation of the pyrazine ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the amino-propionamide side chain: This can be done through a nucleophilic substitution reaction, where the pyrazine derivative reacts with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine

- [(3-Methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid

- Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid

Uniqueness

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-propionamide is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and neuroprotective properties, alongside relevant research findings and case studies.

Structural Overview

The compound is characterized by:

- Amino Group : Contributes to its basicity and potential interactions with biological targets.

- Methoxy-Substituted Pyrazine Moiety : May enhance antioxidant properties and influence receptor interactions.

- Chiral Propionamide Backbone : The stereochemistry at the second carbon can significantly affect biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects against various bacterial and fungal strains. For instance:

- Case Study : A derivative demonstrated efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Antioxidant Activity

The methoxy group present in the compound is hypothesized to contribute to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

- Research Findings : In vitro assays showed that similar pyrazine derivatives could reduce oxidative damage in neuronal cells, indicating a protective effect against neurodegeneration.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties.

- Example Study : Compounds with similar structures have been evaluated for their ability to inhibit apoptosis in neuronal cells, showing promise for applications in neurodegenerative diseases such as Alzheimer's.

Interaction Studies

The compound's interactions with biological targets have been investigated using various techniques:

- Molecular Docking : This method has been employed to predict binding affinities with receptors involved in neurotransmission and inflammation.

- Fluorescence-Based Assays : These assays help quantify the kinetics of binding and the specificity of interactions with target proteins.

Comparative Analysis

Here is a comparative table of structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-pyrazine | Contains a methoxy group on a pyrazine ring | Serves as a precursor for synthesis |

| N-Methylpropionamide | Simple amide structure | Lacks the pyrazine moiety |

| 5-Methoxyindole | Indole structure with a methoxy group | Different aromatic system, potential for varied activity |

The distinct combination of features in this compound likely contributes to its specific biological activities and therapeutic potential.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJFRCGTRWOANC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=NC=CN=C1OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=NC=CN=C1OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.